
N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide), also known as MDBP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MDBP is a member of the benzamide family and has been shown to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including topoisomerase II and acetylcholinesterase. N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) has also been shown to have antimicrobial activity against a range of bacterial strains. Additionally, N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) has several advantages for lab experiments. It is a well-established compound, and its synthesis method has been well-documented. Additionally, N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also limitations to using N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) in lab experiments. The compound is relatively expensive, and its effects can be difficult to study due to its complex mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide). One area of interest is the development of novel derivatives of N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) with improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) and its potential use in the treatment of neurodegenerative diseases. Finally, more research is needed to explore the potential use of N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) as an antimicrobial agent.
Synthesemethoden
N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) can be synthesized by reacting 4-methoxybenzoyl chloride with 4,1-phenylenediamine in the presence of triethylamine. The resulting product is then reacted with 4-methoxybenzoyl chloride to yield N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide). The synthesis of N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) has been well-established, and the compound has been synthesized in large quantities for research purposes.
Wissenschaftliche Forschungsanwendungen
N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer properties by inhibiting the proliferation of cancer cells. N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) has also been shown to have antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
4-methoxy-N-[4-[[4-[(4-methoxybenzoyl)amino]phenyl]methyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O4/c1-34-26-15-7-22(8-16-26)28(32)30-24-11-3-20(4-12-24)19-21-5-13-25(14-6-21)31-29(33)23-9-17-27(35-2)18-10-23/h3-18H,19H2,1-2H3,(H,30,32)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQALSYPDGRBLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-N-(4-{4-[(4-methoxybenzoyl)amino]benzyl}phenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

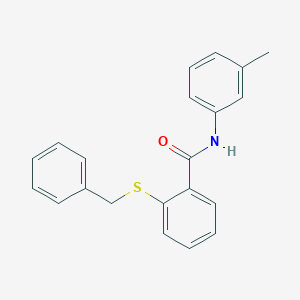
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-methylphenyl)acetamide](/img/structure/B5727571.png)
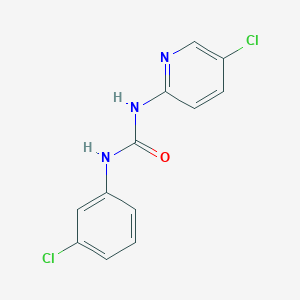
![ethyl 5-[2-(diethylamino)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5727583.png)
![1-[4-(1,3-benzothiazol-2-ylthio)-3-nitrophenyl]ethanone](/img/structure/B5727590.png)

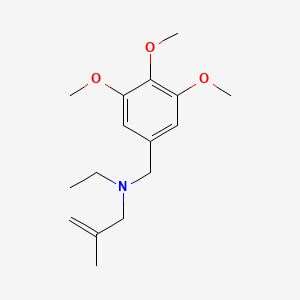
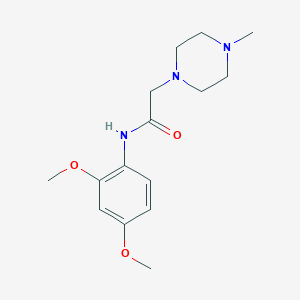

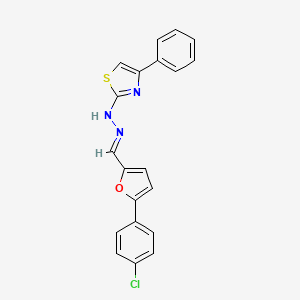
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide](/img/structure/B5727635.png)

![1-(2-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5727664.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5727671.png)